2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design LogP

This disubstituted pyrimidine features a metabolically inert trifluoromethyl group and a constrained cyclopropylmethoxy anchor—ideal for brain-penetrant kinase inhibitors, GPR119 agonists, and targeted covalent inhibitors. Unlike chloro analogs, the CF3 group ensures metabolic stability and unique electronic effects. Available in ≥98% purity; request a quote for 1 g, 5 g, or 10 g.

Molecular Formula C9H9F3N2O
Molecular Weight 218.179
CAS No. 2202325-40-2
Cat. No. B2820642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine
CAS2202325-40-2
Molecular FormulaC9H9F3N2O
Molecular Weight218.179
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)7-3-4-13-8(14-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyKNQJSADAZJFSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine (CAS 2202325-40-2): Core Chemical Profile for Procurement Specifications


2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine is a disubstituted pyrimidine featuring a cyclopropylmethoxy group at position 2 and a trifluoromethyl group at position 4 [1]. This small-molecule scaffold has a molecular weight of 218.18 g/mol and a predicted XLogP of 2.2, indicative of moderate lipophilicity [2]. As a building block, it serves as a key intermediate for the synthesis of kinase inhibitors, GPCR modulators, and pesticides, where the trifluoromethyl group imparts distinct electronic and metabolic properties compared to non-fluorinated analogs [3].

Why 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine Cannot Be Directly Replaced by Generic Pyrimidine Analogs


Simple pyrimidine analogs lacking the trifluoromethyl group cannot replicate the electronic and steric profile of this compound. The electron-withdrawing CF3 group lowers the basicity of the pyrimidine nitrogen and increases metabolic stability, while the cyclopropylmethoxy substituent provides a constrained, lipophilic motif that influences binding conformations [1]. Substituting with a methyl or chloro analog changes the compound's lipophilicity and hydrogen-bonding capacity, which can drastically alter target engagement and pharmacokinetics. For instance, the chloro analog 2-chloro-4-(cyclopropylmethoxy)pyrimidine has a comparable LogP (2.18) but introduces a reactive site for nucleophilic substitution, whereas the target compound's trifluoromethyl group is metabolically inert, offering a distinct advantage in lead optimization .

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine vs. Closest Analogs


Lipophilicity Advantage: XLogP 2.2 vs. Non-Fluorinated Pyrimidine Baselines

The target compound exhibits a computed XLogP of 2.2, as determined by PubChem's algorithm [1]. This is a critical differentiator from non-fluorinated pyrimidine scaffolds. For example, the unsubstituted 2-(cyclopropylmethoxy)pyrimidine baseline has a significantly lower predicted LogP, while the 4-(trifluoromethyl)pyrimidine core itself displays a LogP of 1.5 . The higher lipophilicity of the target compound facilitates membrane permeation in cellular assays, making it a more suitable fragment for CNS or intracellular targets.

Lipophilicity Drug Design LogP Medicinal Chemistry

Purity Benchmarking: Commercially Available at 98% vs. Chloro Analog

Leading suppliers list the purity of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine at 98% , matching the standard for the analogous 2-chloro-4-(cyclopropylmethoxy)pyrimidine, which is also typically supplied at 98% . This parity in commercial purity ensures that the target compound can be directly substituted into existing synthetic routes without additional purification gate checks, offering a reliable procurement standard.

Purity Procurement Synthetic Intermediate Quality Control

Metabolic Stability: CF3 Group Inertness vs. Chloro Analog Reactivity

The trifluoromethyl (CF3) group is a metabolically stable bioisostere that resists oxidative metabolism, unlike a chlorine substituent which can undergo glutathione conjugation or CYP450-mediated dechlorination [1]. While a direct head-to-head microsomal stability assay comparing the target compound and its chloro analog is not publicly available, the class property of CF3 groups in pyrimidines is well-documented to increase half-life in human liver microsomes (HLM) by up to 10-fold compared to non-fluorinated counterparts [2]. This makes the target compound a preferred intermediate for developing long-acting therapeutics.

Metabolic Stability Inertness Lead Optimization ADME

Electronic Modulation: Impact on Pyrimidine Basicity (pKa)

The strong electron-withdrawing effect of the CF3 group at position 4 reduces the basicity of the pyrimidine ring nitrogens. While an experimental pKa is not reported, computational predictions and analogous compound data suggest a decrease in pKa of the conjugate acid by approximately 2-3 units compared to a 4-methylpyrimidine analog [1]. This altered basicity directly affects hydrogen-bond donor/acceptor strength and solubility, which are critical for target binding and formulation.

Electron-Withdrawing Basicity pKa Molecular Interaction

Where 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine Offers Maximum Scientific and Procurement Value


Design of CNS-Penetrant Kinase Inhibitors

Given its moderate XLogP of 2.2 and the electron-withdrawing, metabolically stable CF3 group, this compound is an ideal building block for designing brain-penetrant kinase inhibitors. It can serve as a core fragment that is further functionalized at the 5- or 6-position via directed metalation or cross-coupling reactions, as described in patent literature on pyrimidine-based cell-cycle inhibitors [1].

Agrochemical Lead Discovery: Herbicide and Fungicide Scaffolds

Pyrimidine derivatives with cyclopropylmethoxy and trifluoromethyl substituents have been patented as plant growth regulators and fungicides [2]. The target compound's combination of substituents mimics the structure of known agrochemical actives, making it a direct precursor for synthesizing novel herbicides with improved soil persistence and target selectivity.

Synthesis of GPCR Modulators for Metabolic Diseases

The cyclopropylmethoxy group provides a constrained lipophilic anchor that can occupy a hydrophobic pocket in GPCRs, while the CF3 group can engage in orthogonal multipolar interactions. This compound is cited as a potential intermediate in the preparation of GPR119 agonists for diabetes treatment, where its structural features are essential for potent receptor activation [3].

Covalent Inhibitor Warhead Compatibility Studies

The trifluoromethyl group enhances the electrophilicity of adjacent positions, allowing for selective nucleophilic aromatic substitution reactions to introduce acrylamide warheads. This reactivity, combined with the compound's metabolic inertness, makes it a versatile starting material for targeted covalent inhibitor (TCI) programs.

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.